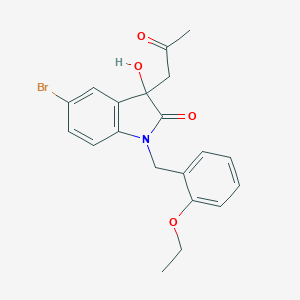![molecular formula C22H25N3O4S B246742 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B246742.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses. In addition, this compound has been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole in lab experiments include its high yield and purity, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole. These include further studies to understand its mechanism of action, optimization of its synthesis method, investigation of its potential applications in other fields, and development of more efficient and effective derivatives of this compound.
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a benzimidazole derivative that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to fully understand its potential and to develop more efficient and effective derivatives of this compound.
Synthesemethoden
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 2-(4-morpholinyl)-2-oxoethyl bromide in the presence of potassium carbonate and copper(I) iodide. This reaction leads to the formation of the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C22H25N3O4S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H25N3O4S/c1-27-17-6-8-18(9-7-17)29-14-15-30-22-23-19-4-2-3-5-20(19)25(22)16-21(26)24-10-12-28-13-11-24/h2-9H,10-16H2,1H3 |
InChI-Schlüssel |
SSORROYUURFZGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B246709.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-benzimidazole](/img/structure/B246746.png)
![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B246755.png)

![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)